molecular formula C10H18O2 B2431834 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol CAS No. 66674-81-5

7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol

Cat. No. B2431834
CAS RN: 66674-81-5
M. Wt: 170.252
InChI Key: LTHDKLTZLLXHMT-UHFFFAOYSA-N
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Description

“7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol” is a derivative of the bicyclo[3.3.1]nonane moiety . This moiety is predominant in many biologically active natural products and is attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .


Synthesis Analysis

The synthesis of “7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol” and its derivatives involves various functionalities . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Molecular Structure Analysis

The molecular structure of “7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol” and its derivatives is examined through synthetic and crystallographic studies . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .


Chemical Reactions Analysis

The chemical reactions of “7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol” involve strong to weak hydrogen bonds and the stereochemistry of network formation . The two bromine atoms in one of the derivatives have significant halogen-halogen interactions .


Physical And Chemical Properties Analysis

The boiling point of “7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol” is predicted to be 238.9±29.0 °C and its density is predicted to be 1.00±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol and its derivatives are primarily explored in the context of organic synthesis and chemical transformations. A significant application is found in the field of synthetic intermediates, where these compounds are used in various chemical reactions due to their unique structural properties. For example, Momose et al. (1987) demonstrated the use of these compounds in transannular hydride shifts, highlighting their potential as intermediates in complex synthetic pathways (Momose, Itooka, Nishi, Uchimoto, Ohnishi, & Muraoka, 1987).

Structural and Conformational Studies

These compounds have also been the subject of structural and conformational studies. Research into the spatial structure and dynamics of such molecules is crucial for understanding their chemical behavior and potential applications in more complex chemical systems. For instance, Arias-Pérez, Alejo, & Maroto (1997) investigated the conformational behavior of 3-azabicyclo[3.3.1]nonan-9-ones and related compounds, using molecular mechanics and NMR spectroscopy, to understand the influence of structural factors on their behavior (Arias-Pérez, Alejo, & Maroto, 1997).

Biological Activity Testing

Another area of application for these compounds is in biological activity testing. While specific examples of biological applications for 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol itself might be limited, its derivatives have been synthesized for testing in various biological contexts. Baleeva et al. (2020) conducted research on the synthesis of new bicyclo[3.3.1]nonane derivatives for potential testing of biological activity (Baleeva, Rybakov, Ivleva, Shiryaev, & Klimochkin, 2020).

Catalyst Development

Moreover, there is exploration into using derivatives of this compound as catalysts in various chemical reactions. For example, Toda et al. (2023) reported the use of related hydroxylamines in catalyzing the oxidation of secondary alcohols, showing the potential of these compounds in developing new catalytic methods (Toda, Sasano, Takahashi, Fujiki, Kasabata, Ono, Sato, Kashiwagi, & Iwabuchi, 2023).

Future Directions

The future directions of “7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol” research could involve exploring new perspectives for anticancer chemotherapeutics . The possible relation between chiral networks and conglomerate formation is also a topic of interest .

properties

IUPAC Name

7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHDKLTZLLXHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol

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